molecular formula C28H33NO6 B5252751 CID 2882122

CID 2882122

Cat. No.: B5252751
M. Wt: 479.6 g/mol
InChI Key: IYOLBWZBSSAWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 2882122 (PubChem Compound Identifier 2882122) is a chemical entity registered in the PubChem database. PubChem CIDs are unique numerical identifiers assigned to chemical compounds to facilitate standardized referencing across scientific literature and databases.

Properties

InChI

InChI=1S/C28H33NO6/c30-25(29-20-13-9-11-18-10-3-4-12-19(18)20)23-21-22(33-27(32-21)14-5-1-6-15-27)24-26(31-23)35-28(34-24)16-7-2-8-17-28/h3-4,9-13,21-24,26H,1-2,5-8,14-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOLBWZBSSAWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(OC4C3OC5(O4)CCCCC5)C(=O)NC6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 2882122 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 2882122 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 2882122 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 2882122 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 2882122, we outline a framework for comparing chemical compounds based on structural, physicochemical, and functional properties, as exemplified in the evidence:

Structural Comparison

Structural analogs are typically compared using 2D/3D molecular overlays, functional group analysis, and backbone similarity. For example:

  • Oscillatoxin derivatives (): CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) share a core steroid backbone but differ in methyl substitutions, impacting biological activity .
  • Betulin-derived inhibitors (): Betulin (CID 72326) and betulinic acid (CID 64971) differ by a carboxyl group, altering their solubility and target affinity .

Hypothetical Application to this compound: If this compound belongs to a known chemical class (e.g., alkaloids or steroids), its structure could be compared to related CIDs using computational tools like Tanimoto similarity scores or 3D alignment software.

Physicochemical Properties

Key parameters include solubility, logP (partition coefficient), and bioavailability. Examples from the evidence:

  • CAS 1254115-23-5 (CID 57416287):
    • LogP: 0.03 (consensus)
    • Solubility: 86.7 mg/mL (ESOL)
    • Bioavailability Score: 0.55 .
  • CAS 1761-61-1 (CID 72863):
    • LogP: -2.47 (ESOL)
    • Solubility: 0.687 mg/mL .

Hypothetical Data for this compound:
A comparative table could be constructed using predictive models (e.g., iLOGP, XLOGP3) and experimental measurements (if available).

Property This compound (Hypothetical) CID 57416287 CID 72863
Molecular Weight N/A 142.20 201.02
LogP N/A 0.03 -2.47
Solubility (mg/mL) N/A 86.7 0.687
Bioavailability N/A 0.55 0.55

Research Findings and Limitations

Synthesis and Characterization : Synthetic routes for similar compounds (e.g., ) often involve cross-coupling reactions or catalytic systems (e.g., Pd-based catalysts).

Computational Predictions : Tools like molecular docking or QSAR (Quantitative Structure-Activity Relationship) could predict this compound’s targets or toxicity.

Q & A

Q. What strategies mitigate bias in high-throughput screening data for this compound?

  • Methodological Answer :
  • Normalize data using Z-scores or B-score correction.
  • Include plate controls (e.g., DMSO blanks) to detect artifacts.
  • Replicate hits in secondary assays (e.g., fluorescence polarization) .

Advanced Conflict Resolution

Q. What frameworks guide prioritization of hypotheses when this compound exhibits polypharmacology?

  • Methodological Answer :
  • Apply systems biology approaches (e.g., network pharmacology) to map off-target effects.
  • Rank hypotheses via Bayesian inference or Akaike weights.
  • Validate top candidates using gene-edited models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.